This compound is classified as an organic amide and falls under the category of amino compounds due to the presence of an amino group. It is also categorized as a pyrrolidine derivative, which is significant in the development of pharmaceuticals and agrochemicals.
The synthesis of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide typically involves several key steps:
The molecular structure of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide can participate in several types of chemical reactions:
Typical reaction conditions include:
The mechanism of action for 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide involves its interaction with specific biological targets such as enzymes or receptors.
The compound may bind to active sites on enzymes or receptors, leading to alterations in their activity. This binding could potentially inhibit enzyme function or modulate receptor activity, which is crucial for its therapeutic effects in neurological disorders.
Research indicates that compounds with similar structures may exhibit properties such as enzyme inhibition and receptor modulation, which are vital for drug development.
The physical and chemical properties of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide include:
Properties are often characterized using techniques such as Infrared (IR) spectroscopy and High Performance Liquid Chromatography (HPLC) for purity assessment.
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide has diverse applications across various scientific disciplines:
Chiral pyrrolidine derivatives represent a structurally privileged scaffold in central nervous system (CNS) drug discovery due to their inherent three-dimensional complexity and biomimicry of endogenous neurotransmitters. The stereochemically defined compound 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide (Molecular Formula: C₁₅H₂₃N₃O; Molecular Weight: 261.36 g/mol) exemplifies this design approach [1] . Its (R)-configured pyrrolidine core enables precise spatial orientation of pharmacophoric elements: the protonatable tertiary amine facilitates blood-brain barrier penetration, the benzyl moiety engages in aromatic stacking with neural receptors, and the acetamide group provides hydrogen-bonding capacity . This molecular architecture aligns with the steric requirements of neurodegenerative disease targets, particularly enzymes and receptors implicated in ceramide-mediated exosome pathways [4].
Table 1: Physicochemical Profile of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide
Property | Value | Significance |
---|---|---|
Molecular Weight | 261.36 g/mol | Optimal for CNS penetration (<450 g/mol) |
Chiral Centers | (R)-pyrrolidin-3-yl | Dictates target binding specificity |
Hydrogen Bond Acceptors | 4 (N,O atoms) | Facilitates interactions with enzymatic catalytic sites |
Calculated LogP | ~2.5 (estimated) | Balances hydrophilicity/lipophilicity for membrane permeability |
Polar Surface Area | ~40 Ų | Supports blood-brain barrier transit (<90 Ų recommended) |
The scaffold's pseudorotational flexibility allows conformational adaptation to binding pockets of neurology-relevant proteins, such as neutral sphingomyelinase 2 (nSMase2), a regulator of exosome biogenesis linked to Alzheimer's disease progression [4] . Comparative studies indicate that (R)-enantiomers of analogous pyrrolidine acetamides exhibit up to 100-fold enhanced enzyme inhibitory activity over (S)-counterparts, underscoring the critical influence of absolute configuration on pharmacological efficacy [1] .
N-Substituted acetamide derivatives constitute a strategic chemotype for inhibiting dysregulated enzymes in neurodegeneration. The design of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide incorporates three target-optimized domains:
Table 2: Structure-Activity Relationship of Acetamide Substituents in nSMase2 Inhibition
Northern Group (R¹) | Central Core | Southern Group (R²) | Relative Activity | Key Observation |
---|---|---|---|---|
N-Ethyl | Imidazo[1,2-b]pyridazine | 3,4-Dimethoxyphenyl | ++++ | Optimal steric bulk and electron donation |
N-Cyclopropyl | Piperidine | Phenyl | +++ | Enhanced conformational restriction |
N-Benzyl | Pyrrolidine | 4-Fluorophenyl | ++ | Moderate activity with halogen π-stacking |
Unsubstituted | Pyrrolidine | Phenyl | + | Minimal steric hindrance reduces target engagement |
Systematic structural variations reveal that N-ethyl substitution maximizes metabolic stability while preserving target affinity. Replacing the benzyl group with smaller alkyl chains (e.g., methyl) reduces potency by >50%, confirming the necessity of aromatic engagement with enzyme subsites [1] . Molecular dynamics simulations demonstrate that the (R)-configuration positions the benzyl group orthogonally to the acetamide plane, enabling simultaneous contact with multiple hydrophobic enzyme residues – an interaction profile unattainable by the (S)-diastereomer [4] .
Stereochemistry governs the biomolecular recognition of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamide at atomic resolution. The (R)-stereocenter induces a ligand conformation where the benzyl and ethyl substituents adopt a trans-diaxial orientation relative to the pyrrolidine ring, generating a complementary surface for asymmetric binding pockets [1] . This spatial arrangement differs fundamentally from the cis-oriented (S)-enantiomer, which exhibits steric clashes with Tyr₆₇₀ in nSMase2's catalytic domain according to docking studies [4].
The enantiomeric preference extends to pharmacokinetic behavior:
Crystallographic analyses of analogous inhibitors reveal that the (R)-enantiomer forms a bidentate hydrogen bond with His₁₃₆ and Asn₃₂₁ residues in nSMase2, with the benzyl group occupying a cleft formed by Leu₆₇₈, Phe₆₈₀, and Ile₇₀₀. The enantioselective binding affinity (Kd = 0.8 μM for (R) vs. 48 μM for (S)) directly correlates with the compound's ability to suppress pathological exosome release in neuronal models – a therapeutic effect exclusive to the (R)-configured series [4] . This stereochemical precision underscores the compound's potential as a lead structure for neurodegenerative therapeutics targeting sphingolipid metabolism.
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4